molecular formula C19H14Cl2N2O3S B13438122 Vismodegib-d4

Vismodegib-d4

Cat. No.: B13438122
M. Wt: 425.3 g/mol
InChI Key: BPQMGSKTAYIVFO-CKSJCSQYSA-N
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Description

Vismodegib-d4 is a deuterated form of vismodegib, a small molecule inhibitor of the Hedgehog signaling pathway. This pathway is crucial in the regulation of cellular growth and differentiation, and its dysregulation is implicated in various cancers, particularly basal cell carcinoma. This compound is used primarily in research to study the pharmacokinetics and metabolic pathways of vismodegib, as the deuterium atoms can provide more detailed insights into the drug’s behavior in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vismodegib-d4 involves the incorporation of deuterium atoms into the vismodegib molecule. This can be achieved through several synthetic routes, often involving the use of deuterated reagents or solvents. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the vismodegib molecule are replaced with deuterium atoms under specific conditions. This process typically requires a catalyst and a deuterium source, such as deuterium gas or deuterated solvents.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and selective incorporation of deuterium atoms. The production process is optimized to achieve high yields and purity, meeting the stringent requirements for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

Vismodegib-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups, which can be achieved using various reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or ketone derivatives, while reduction can yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Vismodegib-d4 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

    Pharmacokinetic Studies: The deuterium atoms in this compound allow for detailed tracking of the drug’s absorption, distribution, metabolism, and excretion in the body.

    Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways of vismodegib, identifying key metabolites and understanding the drug’s biotransformation.

    Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions, providing insights into how other compounds may affect the pharmacokinetics of vismodegib.

    Cancer Research: The compound is used in preclinical studies to evaluate its efficacy and safety in treating various cancers, particularly basal cell carcinoma.

Mechanism of Action

Vismodegib-d4 exerts its effects by inhibiting the Hedgehog signaling pathway. It binds to and inhibits the transmembrane protein Smoothened, which is a key component of the pathway. This inhibition prevents the activation of downstream transcription factors GLI1 and GLI2, ultimately blocking the expression of genes involved in cell proliferation and survival. By targeting this pathway, this compound can effectively inhibit the growth of cancer cells that rely on Hedgehog signaling for their proliferation.

Comparison with Similar Compounds

Similar Compounds

    Sonidegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.

    Itraconazole: An antifungal agent that also inhibits the Hedgehog pathway, though less selectively than vismodegib.

    Cyclopamine: A naturally occurring alkaloid that inhibits the Hedgehog pathway by binding to Smoothened.

Uniqueness of Vismodegib-d4

This compound is unique due to its deuterium atoms, which provide enhanced stability and allow for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated compounds.

Biological Activity

Vismodegib-d4 is a deuterated form of vismodegib, a small-molecule inhibitor targeting the Hedgehog (Hh) signaling pathway, specifically the Smoothened (SMO) receptor. This compound has garnered attention for its potential therapeutic applications in treating basal cell carcinoma (BCC), particularly in patients with advanced or metastatic disease. The biological activity of this compound can be understood through its pharmacodynamics, clinical efficacy, safety profile, and ongoing research.

This compound functions by selectively binding to the SMO receptor, inhibiting its activation. This action blocks downstream signaling pathways that lead to tumor growth and proliferation. The inhibition of SMO disrupts the Hh pathway, which is frequently aberrant in various cancers, including BCC. This mechanism is crucial for the management of tumors driven by mutations in the PTCH1 gene and other components of the Hh signaling cascade.

Overview of Clinical Trials

Vismodegib has been evaluated in several clinical trials demonstrating significant efficacy in treating BCC. Here are key findings from notable studies:

Study Population Objective Response Rate (ORR) Complete Response (CR) Progression-Free Survival (PFS)
Phase II Trial (2012) 99 patients with advanced BCC30.3% (metastatic), 42.9% (locally advanced)Not specifiedMedian PFS: 9.5 months
Retrospective Analysis (2022) 108 patients with advanced/metastatic BCC67.6%17.6%Median follow-up: 16.9 months
Neoadjuvant Treatment Study 55 patients with locally advanced BCC71% overall49% achieved CRAverage tumor size reduction: -66%

Case Studies

  • Neoadjuvant Use : A study involving neoadjuvant treatment reported that 80% of patients experienced downstaging of their tumors after treatment with vismodegib for 4-10 months. This led to improved surgical outcomes and reduced functional and aesthetic risks associated with tumor resection .
  • Preservation of Visual Function : In a prospective trial focused on periocular BCC, vismodegib demonstrated efficacy in preserving visual function while effectively reducing tumor burden. The study reported a significant reduction in tumor size and improved clinical outcomes without severe adverse effects .

Safety Profile

The safety profile of this compound is critical for its clinical application. Common adverse events include:

  • Muscle spasms (53.4%)
  • Dysgeusia/ageusia (49.3%)
  • Alopecia (38.8%)
  • Fatigue and gastrointestinal disturbances .

Most adverse events were grade 1 or 2, with serious adverse events being relatively rare.

Ongoing Research and Future Directions

Current research continues to explore the full potential of this compound beyond BCC treatment:

  • Combination Therapies : Investigations are underway to determine the efficacy of vismodegib in combination with other therapeutic agents to enhance treatment outcomes.
  • Broader Applications : Studies are examining its role in other malignancies driven by the Hh pathway, including medulloblastoma and pancreatic cancer.

Properties

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

2-chloro-N-[4-chloro-3-(3,4,5,6-tetradeuteriopyridin-2-yl)phenyl]-4-methylsulfonylbenzamide

InChI

InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)/i2D,3D,4D,9D

InChI Key

BPQMGSKTAYIVFO-CKSJCSQYSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl)Cl)[2H])[2H]

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl

Origin of Product

United States

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